molecular formula C23H27N3O3S B2771684 Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946358-42-5

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2771684
CAS No.: 946358-42-5
M. Wt: 425.55
InChI Key: IGAKEDFZLPSFBI-UHFFFAOYSA-N
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Description

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-7-methyl-5-(2-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-5-7-13-30-23-25-20-19(21(27)26-23)18(16-11-9-8-10-14(16)3)17(15(4)24-20)22(28)29-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAKEDFZLPSFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 946358-42-5) is a compound within the pyrido[2,3-d]pyrimidine class that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O3SC_{23}H_{27}N_{3}O_{3}S, with a molecular weight of 425.55 g/mol. The structure features a tetrahydropyrido[2,3-d]pyrimidine backbone with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H27N3O3S
Molecular Weight425.55 g/mol
CAS Number946358-42-5

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties, particularly against tyrosine kinases involved in various cancers. For instance, compounds with modifications at the C4 position have shown high inhibitory activity against ZAP-70 and SYK kinases, which are crucial in the pathogenesis of lymphomas. In one study, certain derivatives demonstrated over 90% inhibition of ZAP-70 activity, suggesting a promising avenue for cancer therapeutics .

Neuroprotective Effects

Allyl derivatives in this chemical class have also been explored for their neuroprotective effects. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects through mechanisms involving the inhibition of monoamine oxidase (MAO), which is linked to neuroprotection .

Antimicrobial Activity

The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have also been documented. Some studies report significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The structural diversity in this class enhances the potential for developing new antimicrobial agents .

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on the synthesis of novel pyrido[2,3-d]pyrimidines found that certain compounds exhibited potent antitumor activity by targeting specific kinase pathways involved in cancer cell proliferation .
  • Neuroprotective Mechanisms : Research on related compounds demonstrated that they could inhibit MAO activity significantly (up to 63%), suggesting a mechanism through which these compounds may protect neuronal health .
  • Broad Spectrum Antimicrobial Effects : Another investigation highlighted the effectiveness of pyrido[2,3-d]pyrimidines against various bacterial strains, indicating their potential use in treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. The allyl group is known to enhance the bioactivity of various derivatives by improving their interaction with biological targets. For instance:

  • Mechanism of Action : Compounds featuring the allyl motif have shown efficacy in inducing apoptosis in cancer cells by modulating signaling pathways such as STAT3 and Nrf2. This mechanism is crucial for developing new anticancer therapies that target resistant cancer types .

Antimicrobial Properties

The compound's sulfur-containing structure may contribute to antimicrobial activity. Organosulfur compounds are recognized for their ability to inhibit bacterial growth and have been explored as potential antibiotics. Research indicates that derivatives can effectively combat various pathogens through different mechanisms .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for:

  • Cross-Dehydrogenative Coupling : The compound can participate in cobalt-catalyzed cross-dehydrogenative coupling reactions, facilitating the formation of new carbon-sulfur bonds essential for synthesizing diverse organosulfur compounds .

Green Chemistry Approaches

The synthesis of this compound aligns with green chemistry principles by promoting methodologies that reduce waste and energy consumption during chemical reactions. Its application in mechanochemical processes exemplifies sustainable practices in synthetic organic chemistry .

Pharmacological Studies

Pharmacological research has focused on understanding the bioactivity of this compound and its derivatives. Studies have indicated promising results in:

  • Cell Cycle Regulation : Similar compounds have demonstrated the ability to influence cell cycle progression in cancer cells, making them candidates for further investigation as chemotherapeutic agents .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies are necessary to evaluate its effects on human health and environmental impact.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-component reactions (MCRs) to assemble the pyrido[2,3-d]pyrimidine core. Key steps include:

  • Core Formation: Condensation of substituted thioureas or pyrimidines with diketones or aldehydes (e.g., using 3,4,5-trimethoxybenzaldehyde derivatives) under acidic conditions (e.g., glacial acetic acid/acetic anhydride mixtures) .
  • Functionalization: Introduction of the allyl ester and butylthio groups via nucleophilic substitution or coupling reactions.
  • Purification: Recrystallization from ethyl acetate/ethanol (3:2) to achieve >95% purity .

Optimization Strategies:

  • Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., AlCl₃), and solvent ratios. For example, heating to 65–70°C improves cyclization efficiency .
  • Monitor reaction progress via TLC or HPLC with UV detection .

Example Reaction Setup:

ComponentRoleConditionsYield
Substituted pyrimidineCore reactantReflux in AcOH/Ac₂O60–78%
EpichlorohydrinFunctionalization65–70°C, AlCl₃ catalyst70–85%

Q. What spectroscopic and crystallographic methods are effective for characterization?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., allyl ester proton signals at δ 4.5–5.5 ppm) .
    • HRMS: Validate molecular weight (e.g., expected [M+H]⁺ = 457.18 g/mol).
  • Crystallography:
    • X-ray Diffraction (XRD): Use SHELX software for structure solution and refinement. Key parameters:
  • Space Group: P2₁/c (common for similar derivatives) .
  • Puckering Analysis: Apply Cremer-Pople parameters to quantify ring distortion (e.g., puckering amplitude Q ≈ 0.3 Å for pyrido-pyrimidine cores) .
    • Hydrogen Bonding: Analyze C–H···O interactions using Etter’s graph set notation (e.g., chains along the c-axis) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

Methodological Answer:

  • Validation Workflow:
    • Computational Pre-screening: Use density functional theory (DFT) to predict bond angles/energetics (e.g., Gaussian09 with B3LYP/6-31G* basis set).
    • Experimental Refinement: Compare XRD-derived torsion angles (e.g., dihedral deviations >5° indicate model inaccuracies) .
    • Hydrogen Bond Analysis: Cross-validate hydrogen-bond distances (e.g., 2.8–3.2 Å for C–H···O) with crystallographic data .

Case Study:
For a related compound, discrepancies in pyrimidine ring planarity were resolved by adjusting DFT parameters to account for solvent effects in the solid state .

Q. What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Stabilization:
    • Protect reactive sites (e.g., thiol groups) with tert-butyl or benzyl groups during early steps .
    • Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents .
  • Reactor Design:
    • Employ continuous-flow systems for exothermic steps (e.g., cyclization) to improve temperature control .

Yield Improvement Table:

StepInterventionYield Increase
CyclizationSwitch from batch to flow15–20%
PurificationUse silica gel chromatography10%

Q. How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets (e.g., CDK2 or DHFR).
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Modeling:
    • Correlate substituent effects (e.g., o-tolyl vs. phenyl) with bioactivity using partial least squares (PLS) regression .

Example Target Profile:

TargetPredicted IC₅₀ (μM)Key Interactions
CDK20.8–1.2H-bond with Glu81
S. aureus DHPS2.5–3.5Hydrophobic with Phe34

Q. How are hydrogen bonding and ring puckering quantified in crystallography?

Methodological Answer:

  • Hydrogen Bonding:
    • Graph Set Analysis: Classify motifs (e.g., C(6) chains or R₂²(8) rings) using SHELXPRO .
  • Ring Puckering:
    • Cremer-Pople Parameters: Calculate total puckering amplitude (Q) and phase angles (θ, φ) for non-planar rings. For pyrido-pyrimidines, Q ≈ 0.25–0.35 Å indicates moderate puckering .

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